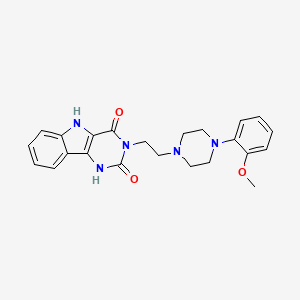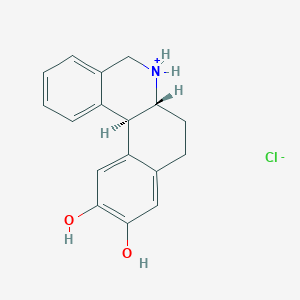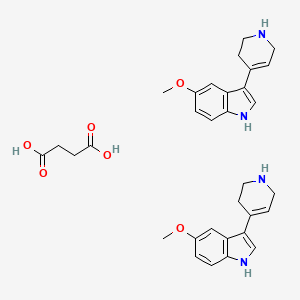
Medica 16
Übersicht
Beschreibung
Medica 16: ist ein niedermolekularer Inhibitor, der vor allem für seine Rolle bei der Hemmung der ATP-Citrat-Lyase bekannt ist, einem Enzym, das im Stoffwechselweg der Lipogenese eine wichtige Rolle spielt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit, Hyperlipidämie und Insulinresistenz Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Medica 16 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung von Stoffwechselwegen und Enzyminhibition verwendet.
Biologie: Untersucht für seine Auswirkungen auf den Zellstoffwechsel und die Insulinsensitivität.
Medizin: Wird als potenzieller Therapeutikum für Stoffwechselstörungen, einschließlich Fettleibigkeit und Typ-2-Diabetes, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselwege abzielen, und als Referenzverbindung in pharmakologischen Studien
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Hemmung der ATP-Citrat-Lyase aus, einem Enzym, das an der Umwandlung von Citrat zu Acetyl-CoA beteiligt ist, einem wichtigen Vorläufer in der Fettsäuresynthese. Durch die Hemmung dieses Enzyms reduziert this compound die Synthese von Fettsäuren und Triglyceriden, was zu einer verringerten Lipidakkumulation und einer verbesserten Insulinsensitivität führt. Zusätzlich wirkt this compound als selektiver Agonist für GPR40 und als partieller Agonist für GPR120, die an der Glukose- und Lipidverstoffwechslung beteiligten Rezeptoren sind .
Wirkmechanismus
Target of Action
Medica 16 primarily targets ATP-citrate lyase and acetyl-CoA carboxylase (ACC) . ATP-citrate lyase is an enzyme involved in the conversion of citrate to acetyl-CoA, a critical step in fatty acid synthesis. ACC is the rate-limiting enzyme for liver fatty acid biosynthesis and a key regulator of muscle fatty acid oxidation . This compound also acts as a free fatty acid 1 (FFA1/GPR40) receptor agonist .
Mode of Action
This compound inhibits ATP-citrate lyase and ACC, thereby reducing the production of fatty acids . As an ATP-citrate lyase inhibitor, it reduces the conversion of citrate to acetyl-CoA, which is a crucial step in fatty acid synthesis. By inhibiting ACC, it reduces the rate of fatty acid biosynthesis in the liver and regulates fatty acid oxidation in the muscle . As a GPR40 agonist, it enhances glucose-stimulated insulin secretion .
Biochemische Analyse
Biochemical Properties
Medica 16 plays a significant role in biochemical reactions. It acts as an ATP-citrate lyase inhibitor, which is crucial in the process of cholesterol synthesis . This interaction with ATP-citrate lyase is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It is known to reduce plasma triacylglycerol levels, which is beneficial in managing conditions like hyperlipidemia . Furthermore, it has been observed to have a positive impact on insulin resistance, making it a potential therapeutic agent for diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase, an enzyme crucial for the synthesis of acetyl-CoA, a key molecule in metabolism . By inhibiting this enzyme, this compound disrupts the production of acetyl-CoA, thereby reducing the synthesis of cholesterol and lowering plasma triacylglycerol levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with the enzyme ATP-citrate lyase, inhibiting its function and thereby disrupting the production of acetyl-CoA, a key intermediate in the synthesis of cholesterol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Medica 16 kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werden. Die Synthese umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Der erste Schritt beinhaltet den Aufbau der Kernstruktur von this compound durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Funktionalisierung: In den folgenden Schritten werden die für die biologische Aktivität der Verbindung notwendigen funktionellen Gruppen eingeführt. Dies kann Hydroxylierung, Veresterung und andere Modifikationen umfassen.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Medica 16 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Aktivität verändert.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Eigenschaften der Verbindung verbessert oder verändert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter verschiedenen Bedingungen, einschließlich saurer oder basischer Umgebungen, eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Keton-Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Verbindungen erzeugen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atorvastatin: Ein weiterer Inhibitor der Cholesterinsynthese, der jedoch hauptsächlich die HMG-CoA-Reduktase angreift.
Fibrate: Eine Klasse von Verbindungen, die Peroxisomen-Proliferator-aktivierte Rezeptoren aktivieren, um Triglyceridspiegel zu senken.
Thiazolidindione: Verbindungen, die die Insulinsensitivität verbessern, indem sie den Peroxisomen-Proliferator-aktivierten Rezeptor gamma aktivieren.
Einzigartigkeit von Medica 16
This compound ist einzigartig in seinem dualen Wirkmechanismus, der sowohl ATP-Citrat-Lyase als auch freie Fettsäurerezeptoren angreift. Diese duale Wirkung macht es besonders effektiv bei der Reduzierung der Lipidakkumulation und der Verbesserung der Insulinsensitivität und bietet möglicherweise Vorteile gegenüber anderen Verbindungen, die nur einen einzigen Weg angreifen .
Eigenschaften
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87272-20-6 | |
| Record name | Medica 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICA-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

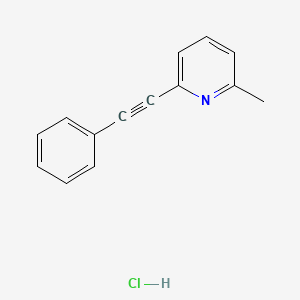
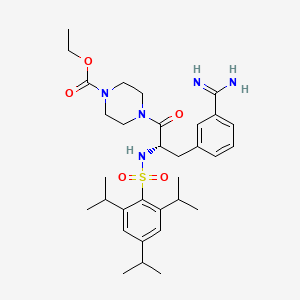

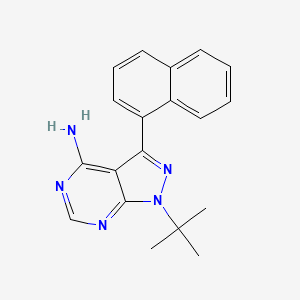
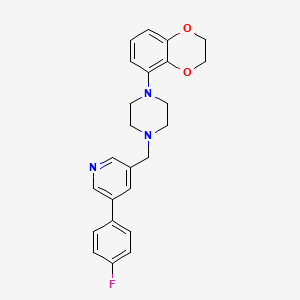
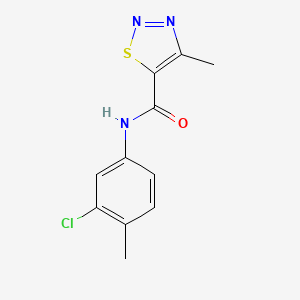
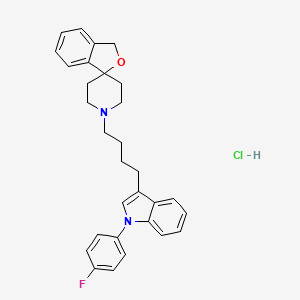
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)


